Methyl-oxazol-2-yl-amine

Description

Systematic IUPAC Name and Synonyms

The systematic nomenclature of this compound compounds follows International Union of Pure and Applied Chemistry conventions, with three primary positional isomers representing the major forms of this chemical family. The 5-methyl-1,3-oxazol-2-amine isomer constitutes the most extensively characterized member of this group, designated systematically as 5-methyl-1,3-oxazol-2-amine according to IUPAC nomenclature standards. This compound is recognized by several alternative names including 5-methyloxazol-2-amine, 2-amino-5-methyloxazole, and 2-oxazolamine, 5-methyl-. The systematic naming reflects the position of the methyl substituent at the 5-position of the oxazole ring and the amino group at the 2-position.

The 4-methyl-1,3-oxazol-2-amine isomer represents another significant positional variant, systematically named 4-methyl-1,3-oxazol-2-amine. This compound is alternatively designated as 2-amino-4-methyloxazole, 4-methyloxazol-2-amine, and 2-oxazolamine, 4-methyl-. The nomenclature distinguishes this isomer through the positioning of the methyl group at the 4-position rather than the 5-position of the oxazole ring. Additional synonyms for this compound include 4-methyl-oxazol-2-ylamine and 4-methyl-2-oxazolamine, reflecting various acceptable naming conventions within chemical literature.

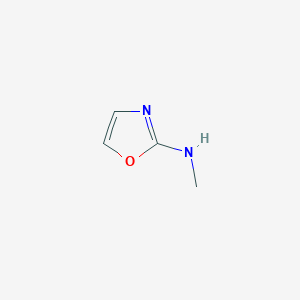

The N-methyl-1,3-oxazol-2-amine isomer presents a distinct structural arrangement where the methyl group is attached directly to the amino nitrogen rather than the oxazole ring. This compound is systematically named N-methyl-1,3-oxazol-2-amine and is also known by the synonym this compound. The N-methyl designation specifically indicates the methylation of the amino nitrogen, distinguishing this compound from its ring-methylated isomers.

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service registry numbers provide unique identification for each this compound isomer, enabling precise chemical identification and database searches. The 5-methyl-1,3-oxazol-2-amine isomer is assigned CAS registry number 33124-04-8, reflecting its distinct chemical identity within the Chemical Abstracts database. This compound possesses the molecular formula C4H6N2O, indicating four carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom in its molecular structure.

The 4-methyl-1,3-oxazol-2-amine isomer is designated by CAS registry number 35629-70-0, distinguishing it from other positional isomers. This compound shares the identical molecular formula C4H6N2O with its 5-methyl counterpart, demonstrating the isomeric relationship between these compounds. The identical molecular formulas reflect the positional rearrangement of atoms rather than differences in atomic composition.

The N-methyl-1,3-oxazol-2-amine isomer is identified by CAS registry number 99170-93-1, providing unique recognition for this N-methylated derivative. This compound also maintains the molecular formula C4H6N2O, consistent with the other isomers in this chemical family. The preservation of the molecular formula across all three isomers confirms their classification as structural isomers rather than constitutional isomers.

| Compound Name | CAS Registry Number | Molecular Formula | European Community Number |

|---|---|---|---|

| 5-Methyl-1,3-oxazol-2-amine | 33124-04-8 | C4H6N2O | 817-770-6 |

| 4-Methyl-1,3-oxazol-2-amine | 35629-70-0 | C4H6N2O | 640-955-6 |

| N-Methyl-1,3-oxazol-2-amine | 99170-93-1 | C4H6N2O | 896-988-3 |

Structural Isomerism and Tautomeric Forms

The structural isomerism within the this compound family arises from distinct positional arrangements of the methyl substituent, creating three primary isomeric forms with significantly different chemical properties. The 5-methyl-1,3-oxazol-2-amine isomer features the methyl group attached to the carbon atom at position 5 of the oxazole ring, while maintaining the amino group at position 2. This arrangement creates a specific electronic environment that influences the compound's reactivity and coordination behavior.

The 4-methyl-1,3-oxazol-2-amine isomer demonstrates an alternative structural arrangement where the methyl group occupies position 4 of the oxazole ring. This positional difference significantly affects the electronic distribution within the molecule and alters the steric environment around the amino group. The change in methyl position influences both the compound's physical properties and its potential for chemical transformations.

The N-methyl-1,3-oxazol-2-amine isomer represents a fundamentally different structural class where the methyl group is directly bonded to the amino nitrogen rather than the oxazole ring. This structural modification creates a secondary amine rather than a primary amine, substantially altering the compound's basicity, hydrogen bonding capacity, and coordination properties.

Tautomeric equilibria play a crucial role in the structural chemistry of oxazoline-containing compounds, particularly those bearing amino substituents. Research has demonstrated that 2-amino-oxazoline moieties can undergo tautomerization to form 2-imino-oxazolidine structures under specific conditions. This tautomerization involves the migration of a proton from the amino group to the oxazole nitrogen, simultaneously converting the oxazole ring to an oxazolidine ring through the formation of a saturated carbon-nitrogen bond.

The tautomeric equilibrium between amino-oxazoline and imino-oxazolidine forms is particularly relevant for metal coordination chemistry, where the chelation of metal ions can stabilize specific tautomeric forms. Studies have shown that metal coordination preferentially stabilizes the imino-oxazolidine tautomer, enabling the formation of chelate complexes with enhanced stability. This tautomerization phenomenon has been observed in tetradentate tripodal ligands containing 2-amino-oxazoline moieties, where metal ion coordination locks the imino tautomer and creates hydrogen bonding networks within the secondary coordination sphere.

Molecular Weight and Exact Mass Analysis

The molecular weight determination for this compound isomers reveals consistent values across all positional variants, reflecting their isomeric relationship. The 5-methyl-1,3-oxazol-2-amine isomer exhibits a molecular weight of 98.103 daltons, calculated from its molecular formula C4H6N2O. This value represents the average molecular weight based on the natural abundance of isotopes for each constituent element.

The exact mass analysis provides more precise molecular weight information by considering the most abundant isotopes of each element. The 5-methyl-1,3-oxazol-2-amine isomer possesses an exact mass of 98.048012 daltons, determined through high-resolution mass spectrometry. This precise mass measurement enables accurate identification and differentiation from other compounds with similar nominal molecular weights.

The 4-methyl-1,3-oxazol-2-amine isomer demonstrates identical molecular weight characteristics, with a molecular weight of 98.1 daltons and corresponding exact mass values. The N-methyl-1,3-oxazol-2-amine isomer similarly exhibits a molecular weight of 98.10 grams per mole, confirming the isomeric relationship among these compounds.

Physical property analysis reveals additional molecular characteristics that distinguish these isomers beyond their mass properties. The 5-methyl-1,3-oxazol-2-amine isomer exhibits a calculated density of 1.2 ± 0.1 grams per cubic centimeter and a boiling point of 203.2 ± 33.0 degrees Celsius at 760 millimeters of mercury pressure. The compound demonstrates a flash point of 76.7 ± 25.4 degrees Celsius and a vapor pressure of 0.3 ± 0.4 millimeters of mercury at 25 degrees Celsius.

The 4-methyl-1,3-oxazol-2-amine isomer shows different physical properties despite identical molecular weight, with a boiling point range of 67-69 degrees Celsius at 0.5 millimeters of mercury pressure. This significant difference in boiling point reflects the influence of structural isomerism on intermolecular interactions and volatility characteristics.

| Property | 5-Methyl-1,3-oxazol-2-amine | 4-Methyl-1,3-oxazol-2-amine | N-Methyl-1,3-oxazol-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 98.103 | 98.1 | 98.10 |

| Exact Mass (Da) | 98.048012 | - | - |

| Density (g/cm³) | 1.2 ± 0.1 | 1.1890 (estimated) | - |

| Boiling Point | 203.2 ± 33.0°C (760 mmHg) | 67-69°C (0.5 mmHg) | - |

| Flash Point | 76.7 ± 25.4°C | - | - |

| Vapor Pressure | 0.3 ± 0.4 mmHg (25°C) | - | - |

Propriétés

IUPAC Name |

N-methyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXMEOHQQJWIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604821 | |

| Record name | N-Methyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99170-93-1 | |

| Record name | N-Methyl-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl-oxazol-2-yl-amine can be synthesized through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method involves the use of diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® for the cyclization of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles using manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs flow chemistry techniques. This approach allows for the rapid and efficient production of oxazolines and their subsequent oxidation to oxazoles under controlled conditions . The use of commercial activated and amorphous manganese dioxide in packed reactors has been shown to improve the safety and yield of the reaction .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The oxazole ring’s electron-rich nitrogen and oxygen atoms facilitate nucleophilic substitution, particularly at the methyl- or amine-bearing positions.

Key Findings:

-

Silver-mediated substitutions : AgClO₄ promotes reactions between chloromethyl oxazole derivatives and primary amines, yielding secondary amines. For example, methyl 2-(chloromethyl)oxazole-4-carboxylate reacts with isopropylamine in acetonitrile at 60°C to form substituted oxazole derivatives in 33–92% yields .

-

Solvent effects : Acetonitrile enhances selectivity for substitution over competing amidation pathways (Table 1) .

Table 1: Solvent Impact on Substitution vs. Amidation

| Solvent | Substitution Product Yield (%) | Amidation Byproduct Yield (%) |

|---|---|---|

| Acetonitrile | 92 | <5 |

| DMF | 37 | 18 |

| EtOH | 0 | 0 |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the oxazole ring.

Buchwald–Hartwig Amination:

-

Aryl halides coupled with amines using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in DMF at 80°C yield N-aryl oxazole derivatives. Optimal conditions achieve 53–56% yields (Table 2) .

Table 2: Reaction Conditions for Buchwald–Hartwig Coupling

| Entry | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|

| XI | DMF | 80 | 15 min | 53 |

| XII | DMF | 120 | 3 min | 56 |

Cyclization and Ring Formation

Ferric chloride-mediated cyclizations are critical for constructing the oxazole core.

Oxidation and Reduction

The oxazole ring’s stability allows selective transformations:

Oxidation:

-

MnO₂ oxidizes oxazolines to oxazoles under flow conditions (100°C, 1.7 min residence time), achieving 50–83% yields . Amorphous MnO₂ minimizes decomposition of sensitive substrates .

Reduction:

-

Hydrogenation of nitro groups on oxazole derivatives (e.g., 3-nitro-5-methyl-oxazol-2-yl) using Pd/C in ethanol yields amines with >90% conversion .

Electrophilic Aromatic Substitution

The oxazole ring directs electrophiles to specific positions:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

A. Anticancer Activity

Methyl-oxazol-2-yl-amine derivatives have been explored for their potential anticancer properties. Recent studies have demonstrated that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines, including breast and colorectal cancer cells. For instance, compounds synthesized with a benzoxazole scaffold have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

B. Enzyme Inhibition

The compound has also been investigated as an inhibitor of specific enzymes related to inflammatory responses. Aryl-5-aryloxazol-2-amines have been identified as effective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. These inhibitors could potentially serve as therapeutic agents for inflammatory diseases .

Pharmacological Insights

A. Receptor Modulation

This compound has been studied for its role in modulating trace amine-associated receptors (TAARs). For example, the activation of TAAR1 by related compounds has been linked to neuroprotective effects against drug-induced cell apoptosis, suggesting a potential application in neuropharmacology .

B. Ion Channel Regulation

Research indicates that derivatives of this compound can selectively activate potassium channels, particularly KCa3.1 channels. This selectivity is crucial for developing new therapeutic agents targeting cardiovascular and neurological disorders, as modulation of these channels can influence vascular tone and neuronal excitability .

Synthetic Strategies

The synthesis of this compound derivatives has been optimized through various methodologies, enhancing their yield and functionalization potential. Recent advancements include:

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Magnetic solid acid nanocatalyst | 79–89 | Reflux in water | |

| Nano-ZnO catalysis | Moderate | DMF at 100 °C | |

| Suzuki-Miyaura cross-coupling | High | Various solvents |

These synthetic approaches not only improve the efficiency of obtaining these compounds but also allow for the exploration of diverse substituents that can enhance biological activity.

Case Studies

Several case studies highlight the effectiveness of methyl-oxazol-2-yl-amines in different therapeutic contexts:

A. Cancer Treatment Study

A study evaluated the anticancer efficacy of a series of methyl-oxazol-2-yl-amines against MCF-7 (breast cancer) and HCT116 (colorectal carcinoma) cell lines. The results indicated that specific modifications to the oxazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .

B. Inflammation Model

In a model assessing the anti-inflammatory effects of 5-lipoxygenase inhibitors, methyl-oxazol-2-yl-amines demonstrated a dose-dependent reduction in leukotriene production, suggesting their potential as therapeutic agents for conditions like asthma and rheumatoid arthritis .

Mécanisme D'action

The mechanism of action of methyl-oxazol-2-yl-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways . For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

4-Methyl-1,3-oxazol-2-amine

- Molecular Formula : C₄H₆N₂O (identical to Methyl-oxazol-2-yl-amine).

- Key Difference : Methyl group at position 4 instead of position 5 on the oxazole ring.

- Properties : Exhibits distinct NMR and IR spectral profiles due to altered electronic effects .

- Applications : Less commonly reported in pharmacological studies compared to the 5-methyl isomer, likely due to steric and electronic differences affecting binding interactions.

2-Methylbenzo[d]oxazol-6-amine

- Molecular Formula : C₈H₈N₂O.

- Key Difference : Incorporates a fused benzene ring to the oxazole core.

- Properties : Higher molecular weight (148.16 g/mol) and increased aromaticity enhance stability but reduce solubility in polar solvents .

- Applications : Used in dye synthesis and as a ligand in coordination chemistry.

Heteroatom-Substituted Analogues

(5-Methylthiazol-2-yl)amine

- Molecular Formula : C₄H₆N₂S.

- Key Difference : Replacement of oxygen with sulfur in the heterocyclic ring (thiazole vs. oxazole).

- Properties : Sulfur's lower electronegativity increases electron density, altering reactivity. Thiazole derivatives often show enhanced antimicrobial activity .

- Applications: Key impurity in Meloxicam (a nonsteroidal anti-inflammatory drug) and studied for enzyme inhibition .

5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine

- Molecular Formula : C₇H₆N₄O.

- Key Difference : Oxadiazole ring (two nitrogen atoms) replaces oxazole.

- Properties : Increased nitrogen content improves hydrogen-bonding capacity, making it effective in targeting acetylcholinesterase .

- Applications : Explored for neurodegenerative disease therapeutics .

Functionalized Derivatives

N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (Compound 33)

- Molecular Formula : C₁₄H₁₂N₂O.

- Key Difference : Naphthalene substitution at position 5 introduces extended conjugation.

- Properties : Enhanced lipophilicity (logP ~3.2) and fluorescence properties due to aromatic stacking .

- Applications : Investigated as a selective inhibitor of human 12/15-lipoxygenase, a target in inflammatory diseases .

5-((Naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Methyl substitution at position 5 (vs. 4) in oxazole enhances electrophilic aromatic substitution reactivity, making this compound more versatile in coupling reactions .

- Biological Activity : Thiazole analogues consistently outperform oxazoles in antimicrobial assays, likely due to sulfur's role in disrupting microbial membranes .

- Thermodynamic Stability : Benzoxazole derivatives exhibit higher melting points (e.g., 2-Methylbenzo[d]oxazol-6-amine melts at 180–182°C) compared to simpler oxazoles, correlating with extended aromatic systems .

Activité Biologique

Methyl-oxazol-2-yl-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Overview of Biological Activity

This compound has been studied for its effects on cancer cell lines, particularly regarding its antiproliferative properties. Research indicates that derivatives of oxazole compounds can exhibit significant biological activity, including immunomodulatory, anti-inflammatory, and anticancer effects.

- Cell Cycle Arrest :

- Cytotoxicity :

- Apoptosis Induction :

Case Study 1: Antiproliferative Activity

A study evaluating the antiproliferative activity of this compound derivatives revealed that certain structural modifications significantly enhanced their effectiveness against various cancer cell lines. For example, the introduction of electron-donating groups increased activity by 3 to 9-fold compared to non-modified compounds .

Case Study 2: Immunomodulatory Effects

Research into the immunomodulatory properties of oxazole derivatives indicated that some compounds could activate immune responses while simultaneously exhibiting anti-inflammatory effects. This dual action suggests potential applications in treating autoimmune diseases as well as cancers .

Table 1: Antiproliferative Activity of Methyl-Oxazol Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4e | HeLa | 5 | G2/M Arrest |

| 4f | Jurkat | 10 | Tubulin Inhibition |

| 5e | HT-29 | 3 | Apoptosis Induction |

Table 2: Apoptotic Protein Expression Changes

| Treatment | Bcl-2 Expression (Relative) | Bax Expression (Relative) | Bax/Bcl-2 Ratio |

|---|---|---|---|

| Saline Control | 1 | 1 | 1 |

| Methyl-Oxazol Derivative (10 mg/kg) | 3 | 1 | 0.33 |

Q & A

Q. Basic Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm amine protons (δ 2.5–3.5 ppm) and oxazole ring carbons (δ 145–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced Structural Analysis : - X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine data using SHELXL (SHELX suite) to resolve bond lengths, angles, and hydrogen-bonding networks .

- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian) to validate tautomeric stability .

How can researchers resolve contradictions in spectral or crystallographic data for this compound?

Q. Methodological Approach :

- Cross-Validation : Combine NMR, IR, and X-ray data to confirm assignments. For example, discrepancies in amine proton signals may arise from tautomerism; use variable-temperature NMR to assess dynamic equilibria .

- Refinement Tools : Apply SHELXL’s restraints for disordered atoms or twinned crystals. Use the R-factor and wR-values to assess refinement quality .

- Density Functional Theory (DFT) : Simulate spectral data (e.g., chemical shifts) to identify plausible structural outliers .

What strategies are effective for evaluating the bioactivity of this compound derivatives?

Q. Advanced Assay Design :

- Antimicrobial Screening : Use microdilution assays (e.g., against E. coli or S. aureus) with derivatives functionalized at the oxazole ring. Reference protocols from thiadiazole-based antimicrobial studies .

- Enzyme Inhibition : Employ fluorescence-based assays (e.g., caspase-3 activation) with IC calculations. Optimize substituents (e.g., halogens or methyl groups) to enhance binding affinity .

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5HT receptors) and SMILES/InChI data (from ) to predict interaction sites.

How can computational modeling improve the design of this compound-based ligands?

Q. Methodology :

- Docking Studies : Generate 3D conformers (Open Babel) and dock into target proteins (e.g., kinases) using PyMOL. Prioritize derivatives with high binding scores and favorable ADMET profiles .

- QM/MM Simulations : Investigate reaction mechanisms (e.g., nucleophilic attack) at the oxazole ring using hybrid quantum-mechanical/molecular-mechanical models .

- SAR Analysis : Corordinate substituent effects (e.g., electron-withdrawing groups on the oxazole) with bioactivity data to guide synthetic priorities .

What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Advanced Crystallography :

- Crystal Growth : Use solvent diffusion (e.g., layering hexane over a DCM solution) to obtain high-quality crystals.

- Twinned Data : Employ SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning ratios .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O) to stabilize crystal packing, as seen in benzoxazole analogs .

How does tautomerism affect the stability and reactivity of this compound?

Q. Mechanistic Insights :

- Keto-Enol Equilibria : The oxazole ring’s electron-deficient nature stabilizes the keto form. Use -NMR in DMSO-d to detect tautomeric shifts .

- Reactivity Implications : The amine group’s nucleophilicity is modulated by tautomerism. For example, protonation at the oxazole nitrogen enhances electrophilic substitution at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.